molecular formula C27H25NO B14512094 N,N-Dibenzyl-4-(benzyloxy)aniline CAS No. 62881-53-2

N,N-Dibenzyl-4-(benzyloxy)aniline

Cat. No.: B14512094
CAS No.: 62881-53-2
M. Wt: 379.5 g/mol
InChI Key: LAZTWZDKSZNKOB-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-4-(benzyloxy)aniline: is a chemical compound that consists of an aniline core with two benzyl groups attached to the nitrogen atom and a benzyloxy group attached to the para position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One method to synthesize N,N-Dibenzyl-4-(benzyloxy)aniline involves the reaction of aniline with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-4-(benzyloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-Dibenzyl-4-(benzyloxy)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its unique structure allows for the formation of complex molecules through further chemical modifications .

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of biological processes at the molecular level .

Medicine: Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it an ideal candidate for various industrial applications .

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-4-(benzyloxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The benzyloxy group enhances the compound’s ability to interact with hydrophobic pockets within the target molecules, while the benzyl groups provide additional binding interactions .

Comparison with Similar Compounds

Uniqueness: N,N-Dibenzyl-4-(benzyloxy)aniline is unique due to the presence of both the benzyloxy and dibenzyl groups, which provide enhanced reactivity and binding interactions compared to similar compounds. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

62881-53-2

Molecular Formula

C27H25NO

Molecular Weight

379.5 g/mol

IUPAC Name

N,N-dibenzyl-4-phenylmethoxyaniline

InChI

InChI=1S/C27H25NO/c1-4-10-23(11-5-1)20-28(21-24-12-6-2-7-13-24)26-16-18-27(19-17-26)29-22-25-14-8-3-9-15-25/h1-19H,20-22H2

InChI Key

LAZTWZDKSZNKOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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